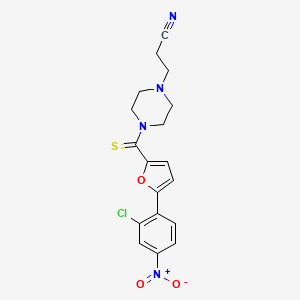

3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S/c19-15-12-13(23(24)25)2-3-14(15)16-4-5-17(26-16)18(27)22-10-8-21(9-11-22)7-1-6-20/h2-5,12H,1,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERNRVHPRHPYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by its structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a piperazine moiety. The molecular formula is C_{16}H_{19ClN_4O_2S with a molecular weight of approximately 364.87 g/mol.

Key Structural Features

- Furan Ring : Known for its role in various biological activities.

- Chloro and Nitro Substituents : These groups may enhance the compound's reactivity and biological interactions.

- Piperazine Linkage : Often associated with pharmacological activity, particularly in neuropharmacology.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.

- Antimicrobial Properties : The presence of the nitrophenyl group may contribute to antimicrobial efficacy, as nitro compounds are known for their antibacterial properties.

- Neuropharmacological Effects : The piperazine moiety is often linked to modulation of neurotransmitter systems, indicating potential use in treating neurological disorders.

Study 1: Antitumor Efficacy

A study conducted on structurally similar compounds demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of related nitrophenyl compounds showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

Study 3: Neuropharmacological Assessment

In vitro assays using rat brain slices revealed that compounds containing the piperazine structure could modulate serotonin and dopamine receptors, suggesting potential applications in anxiety and depression treatment.

Data Table: Biological Activities

Scientific Research Applications

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Possible effects on anxiety and depression |

Antimicrobial Applications

Research indicates that compounds containing piperazine and nitrophenyl groups exhibit significant antimicrobial properties. A study published in 2023 evaluated various piperazine derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that derivatives with nitrophenyl substitutions showed enhanced activity compared to their non-substituted counterparts, suggesting that 3-(4-(5-(2-Chloro-4-nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile may also possess similar properties .

Anticancer Research

Furan derivatives have been documented to exhibit anticancer properties by inducing apoptosis in cancer cells. In a 2022 study, several furan-based compounds were tested against human cancer cell lines. The findings indicated that these compounds could effectively induce cell cycle arrest and apoptosis, positioning them as candidates for further investigation in cancer therapy . The structural characteristics of this compound may enhance its anticancer activity through mechanisms involving reactive oxygen species generation.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, particularly concerning anxiety and depression disorders. A review article from 2021 highlighted the role of piperazine derivatives in treating neuropsychiatric conditions. The incorporation of a chlorophenyl moiety in the structure may contribute to central nervous system activity, although specific studies on this compound are yet to be conducted .

Case Studies

- Antimicrobial Study : A 2023 study evaluated the antimicrobial properties of various piperazine derivatives against different bacterial strains. The results indicated that compounds with nitrophenyl substitutions exhibited greater inhibitory effects than their counterparts without such substitutions .

- Anticancer Research : In a 2022 study focusing on furan-based compounds, researchers found that these compounds could induce significant apoptotic activity in several cancer cell lines, making them promising candidates for further development in cancer treatment .

- Neuropharmacological Research : A review from 2021 discussed the potential of piperazine derivatives in treating neuropsychiatric disorders, emphasizing the need for further exploration of similar compounds to understand their pharmacological profiles better .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.